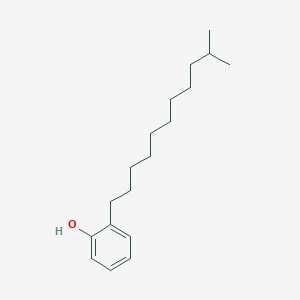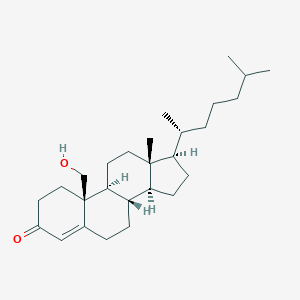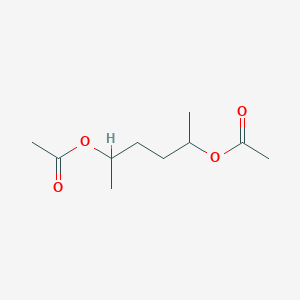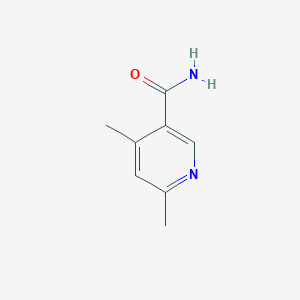![molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6](/img/structure/B79261.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is a useful research compound. Its molecular formula is C12H14Cl2Zr and its molecular weight is 320.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complex Formation and Structural Insights
A study on zirconocene complex formation revealed the creation of dichlorobis{eta(5)-[1-(3-methylbutyl)-cyclohex-1-yl]cyclopentadienyl}zirconium(IV), showcasing a bent-metallocene structure with pseudo-tetrahedral arrangement. This structure is primarily influenced by the interaction between large substituents and Cl atoms, leading to an asymmetrical bonding to the Zr atom and demonstrating the complex's unique molecular configuration (Tian et al., 1996).
Synthesis and Analysis of Novel Complexes
Research into tetramethyl(2-methoxyethyl)cyclopentadienyl zirconium(IV) complexes has led to the synthesis of novel structures, such as [η5:η1-Tetra-methyl(2-methyl)cyclopentadienyl]trichlorozirconium and its derivatives. These complexes were synthesized from lithium cyclopentadienide and analyzed through X-ray crystallography, highlighting the coordination bond O→Zr present in certain complexes, offering insights into their stability and reactivity (Krut’ko et al., 1996).
Catalytic and Polymerization Capabilities
Further investigations into zirconium-based complexes have explored their catalytic applications, particularly in polymerization processes. For instance, the synthesis and structural behavior of tris(η-cyclopentadienyl)zirconium−betaine complex revealed a unique Zr−F−C(aryl) coordination, persistent in solution, which demonstrates the potential for these complexes in catalyzing polymerization reactions with specific characteristics, such as high-density polyethylene (HDPE) production (Kleigrewe et al., 2001).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- can be achieved through the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadiene in the presence of a reducing agent such as sodium or lithium.", "Starting Materials": [ "Zirconium tetrachloride", "1-methyl-2,4-cyclopentadiene", "Sodium or Lithium" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add 1-methyl-2,4-cyclopentadiene to the solution and stir for 30 minutes.", "Step 3: Add sodium or lithium to the mixture and stir for an additional 2 hours.", "Step 4: Filter the mixture and wash the solid with THF.", "Step 5: Dry the product under vacuum to obtain Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-." ] } | |
Número CAS |
12109-71-6 |
Fórmula molecular |
C12H14Cl2Zr |
Peso molecular |
320.37 g/mol |
Nombre IUPAC |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
SMILES canónico |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)







